molecular formula C9H15BrN2O B2751330 4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole CAS No. 1856062-07-1

4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole

Cat. No. B2751330
M. Wt: 247.136
InChI Key: IKRHVAMCBYLZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the pyrazole family and is known for its unique chemical properties, which make it an ideal candidate for use in many different applications. In

Scientific Research Applications

4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole has many potential applications in scientific research. One of the primary applications is in the development of new drugs. This compound has been shown to have significant biological activity, including anti-inflammatory and anti-cancer properties. Additionally, it has been used in the development of new pesticides and herbicides due to its ability to inhibit the growth of certain plant species.

Mechanism Of Action

The mechanism of action of 4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.

Biochemical And Physiological Effects

4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation in animal models and inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have low toxicity, making it a safe compound for use in scientific research.

Advantages And Limitations For Lab Experiments

One of the primary advantages of 4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole is its high yield synthesis method, which makes it an efficient and cost-effective compound for use in lab experiments. Additionally, it has low toxicity, making it a safe compound for use in animal models. However, one of the limitations is that the mechanism of action is not fully understood, which limits its potential applications.

Future Directions

There are many future directions for the use of 4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole in scientific research. One potential direction is in the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, it could be used in the development of new pesticides and herbicides for agricultural applications. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis method of 4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole involves the reaction of 4-bromo-1-ethyl-5-hydrazinyl-1H-pyrazole with isopropoxymethyl chloride in the presence of a base. The reaction takes place in a solvent, such as dimethyl sulfoxide, and under controlled conditions to ensure the formation of the desired product. The yield of the synthesis method is typically high, making it an efficient and cost-effective process.

properties

IUPAC Name

4-bromo-1-ethyl-5-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN2O/c1-4-12-9(6-13-7(2)3)8(10)5-11-12/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRHVAMCBYLZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole

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